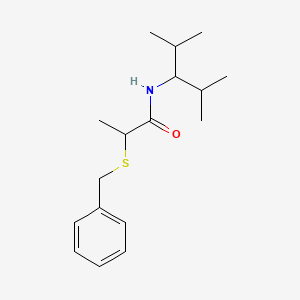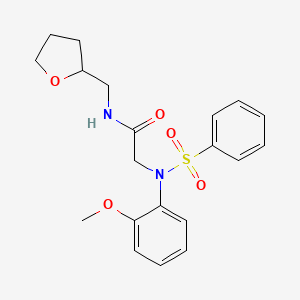![molecular formula C18H20ClNOS2 B3935013 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3935013.png)
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide
Overview
Description
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide, also known as BTEP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTEP belongs to the class of allosteric modulators, which are compounds that bind to a specific site on a protein and modify its activity.
Mechanism of Action
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide binds to a specific site on the GluN2B subunit of the NMDA receptor, which is located outside the receptor's ion channel. This binding leads to a conformational change in the receptor, which enhances the activity of the receptor by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models by enhancing the activity of GluN2B-containing NMDA receptors. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and learning and memory. This compound has been shown to have no effect on the activity of GluN2A-containing NMDA receptors, which are important for basic synaptic transmission.
Advantages and Limitations for Lab Experiments
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide is a selective allosteric modulator of the GluN2B subunit of the NMDA receptor, which makes it a valuable tool for studying the activity of this receptor. This compound has been shown to have no effect on the activity of GluN2A-containing NMDA receptors, which allows for the selective study of GluN2B-containing NMDA receptors. However, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for the use of 2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide in scientific research. One direction is the study of the role of NMDA receptors in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine if this compound can be used as a therapeutic agent for these disorders. Another direction is the development of more selective allosteric modulators of the GluN2B subunit of the NMDA receptor, which can be used to study the activity of this receptor with greater precision. Overall, this compound is a valuable tool for studying the activity of GluN2B-containing NMDA receptors and has potential applications in the treatment of neurological disorders.
Scientific Research Applications
2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide has been used extensively in scientific research to study the activity of ionotropic glutamate receptors, which are important for synaptic transmission in the brain. This compound is a selective allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory. This compound has been shown to enhance the activity of GluN2B-containing NMDA receptors, leading to improved cognitive function in animal models. In addition, this compound has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-chlorophenyl)sulfanylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14(23-13-15-5-3-2-4-6-15)18(21)20-11-12-22-17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCHUUJKIDLXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3934948.png)
![1-benzyl-4-{3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3934952.png)
![N-{6-tert-butyl-3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B3934959.png)

![3-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)propanamide](/img/structure/B3934972.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934975.png)

![1-bromo-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934991.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3935005.png)
![(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935024.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3935030.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)